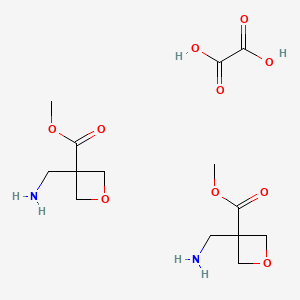
1-Benzyl-3-methyl-azetidin-3-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-methyl-azetidin-3-ol;hydrochloride is a chemical compound with the molecular formula C11H15NO·HCl. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-methyl-azetidin-3-ol;hydrochloride typically involves the reaction of benzylamine with 3-chloro-2-methylpropene under controlled conditions. The reaction proceeds through a nucleophilic substitution mechanism, followed by cyclization to form the azetidine ring. The final step involves the addition of hydrochloric acid to yield the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-methyl-azetidin-3-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce benzylamines .
Scientific Research Applications
1-Benzyl-3-methyl-azetidin-3-ol;hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzyl-3-methyl-azetidin-3-ol;hydrochloride involves its interaction with specific molecular targets. The azetidine ring’s strain and reactivity make it a versatile intermediate in various biochemical pathways. It can act as an enzyme inhibitor or modulator, affecting the activity of target proteins and enzymes .
Comparison with Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing ring without the benzyl and methyl substitutions.
1-Benzylazetidin-3-ol: Similar to 1-Benzyl-3-methyl-azetidin-3-ol but lacks the methyl group.
3-Methylazetidine: Contains the methyl group but lacks the benzyl substitution
Uniqueness: The combination of these substituents provides a balance of stability and reactivity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H16ClNO |
|---|---|
Molecular Weight |
213.70 g/mol |
IUPAC Name |
1-benzyl-3-methylazetidin-3-ol;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-11(13)8-12(9-11)7-10-5-3-2-4-6-10;/h2-6,13H,7-9H2,1H3;1H |
InChI Key |
TWMOCORRMDBAJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C1)CC2=CC=CC=C2)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


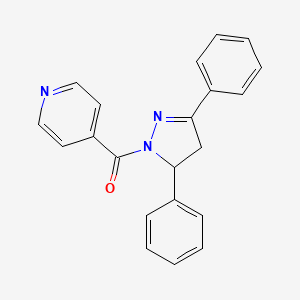
![[13-Acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate](/img/structure/B13902616.png)
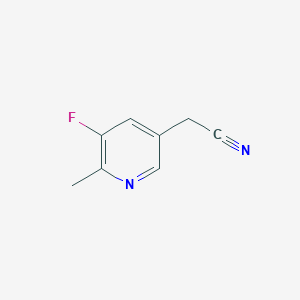
![Methyl [(1,3-dioxo-1H-isoindol-2(3H,4H,7H)-yl)methyl] cyanocarbonimidodithioate](/img/structure/B13902625.png)
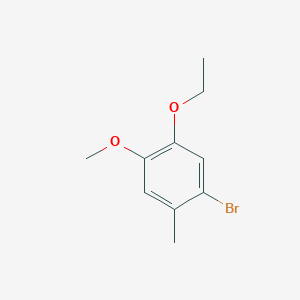
![Rel-methyl (1R,3S,6S)-7-oxabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13902643.png)
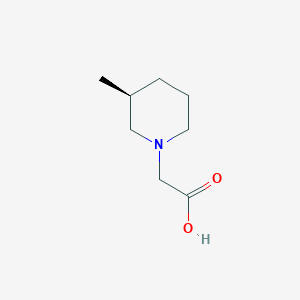

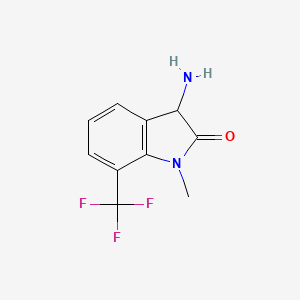
![Methyl 4-bromobicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13902673.png)
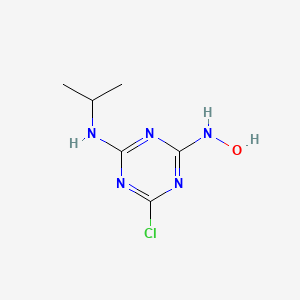
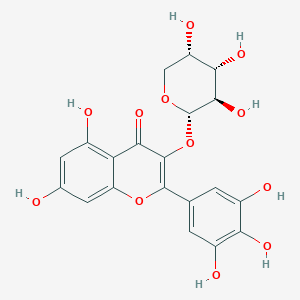
![1-[4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B13902702.png)
